![molecular formula C11H17Cl2N3O B1521006 N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride CAS No. 110105-33-4](/img/structure/B1521006.png)
N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride
Overview
Description
“N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1170100-33-0 . It has a molecular weight of 278.18 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N- (4-piperidinyl)isonicotinamide dihydrochloride . The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H .Physical And Chemical Properties Analysis
“N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 278.18 .Scientific Research Applications
Anticancer Activity
N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride and related compounds have shown potential in cancer treatment. The compound BMS-777607, a Met kinase inhibitor, demonstrated significant tumor stasis in gastric carcinoma models and has advanced into phase I clinical trials (Schroeder et al., 2009). Additionally, Pt(II) pyridinium amidate complexes, which include similar pyridine and carboxamide structures, exhibited cytotoxic effects in various human cancer cell lines, indicating potential as anticancer agents (Muller et al., 2016).
Antidepressant and Nootropic Agents
Compounds derived from pyridine-4-carboxamides, specifically N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related azetidinones, have been evaluated for their antidepressant and nootropic activities. Certain derivatives displayed significant antidepressant activity and potential as central nervous system (CNS) active agents (Thomas et al., 2016).
Synthesis and Chemical Properties
Research on N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride includes studies on its synthesis and chemical properties. For instance, a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is investigated for treating central nervous system disorders, has been established (Wei et al., 2016). Additionally, the amide rotational barriers in related pyridine carboxamides like picolinamide and nicotinamide have been studied, providing insights into the energetics of these compounds (Olsen et al., 2003).
Photocatalytic Degradation
The compound's potential in environmental applications, specifically in photocatalytic degradation, has been explored. Studies on the degradation of pyridine in water via photocatalysis over TiO2 have been conducted, which is relevant considering the chemical structure of N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride (Maillard-Dupuy et al., 1994).
DNA Interaction
Research on pyridine carboxamide derivatives has also focused on their interaction with DNA. For example, peptides like pyridine-2-carboxamide-netropsin have been designed to bind specifically to certain DNA sequences, demonstrating the potential of pyridine carboxamide derivatives in biotechnology and medicine (Wade et al., 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-pyridin-4-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGXFMGPNHWOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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